molecular formula C29H34O16 B190372 Ombuoside CAS No. 20188-85-6

Ombuoside

Cat. No. B190372
CAS RN: 20188-85-6
M. Wt: 638.6 g/mol
InChI Key: JUIYKRQGQJORHH-BDAFLREQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ombuoside is a glycoside isolated from Gynostemma pentaphyllum . It has antimicrobial activity against several strains of gram-positive and gram-negative bacteria and the yeast Candida albicans . It also has antioxidant effects by scavenging free radicals and ROS .


Synthesis Analysis

Ombuoside can be isolated and purified from the crude extraction by High-Speed Counter-current Chromatography (HSCCC) with a two-phase solvent system composed of n-hexane:ethyl acetate:ethanol:water (5:6:5:5, v/v) in a single run . A 210 mg quantity of the crude extract containing 2.16% ombuoside was loaded, yielding 3.9 mg of ombuoside at 96.7% purity .


Molecular Structure Analysis

Ombuoside has a molecular weight of 638.57 and a formula of C29H34O16 . It contains a total of 83 bonds; 49 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 2 double bonds, 12 aromatic bonds, 5 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 6 hydroxyl groups, 2 aromatic hydroxyls, and 6 secondary alcohols .


Physical And Chemical Properties Analysis

Ombuoside is a solid substance with a white to light yellow color . It has a density of 1.7±0.1 g/cm3, a boiling point of 947.6±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . It has a molar refractivity of 147.8±0.4 cm3, 16 H bond acceptors, 8 H bond donors, 8 freely rotating bonds, and a polar surface area of 244 Å2 .

Scientific Research Applications

Antioxidant Activity

Ombuoside has demonstrated strong free radical scavenging activities, particularly against 1,1-diphenyl-2-picrylhydrazyl (DPPH) and hydroxyl radicals. This suggests its potential use as a natural antioxidant in various therapeutic and preventive applications .

Dopamine Biosynthesis

Research has shown that Ombuoside can increase intracellular dopamine levels in PC12 cells. It also significantly increases the phosphorylation of tyrosine hydroxylase (TH), which is crucial for dopamine synthesis . This could have implications for treatments of neurological disorders where dopamine is a factor.

Separation and Purification Techniques

Ombuoside has been successfully separated and purified from Gynostemma pentaphyllum using microwave-assisted extraction coupled with high-speed counter-current chromatography (HSCCC), indicating its importance in pharmacological research and drug development processes .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ombuoside involves the conversion of 2,3-dihydroxybenzoic acid to the final product through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydroxybenzoic acid", "Methanol", "Sodium hydroxide", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Chloroform", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2,3-dihydroxybenzoic acid in methanol and add sodium hydroxide. Heat the mixture to reflux for 2 hours.", "Step 2: Add sodium borohydride to the reaction mixture and stir for 1 hour.", "Step 3: Add acetic anhydride and pyridine to the reaction mixture and stir for 2 hours.", "Step 4: Extract the mixture with chloroform and wash the organic layer with water.", "Step 5: Dry the organic layer with sodium sulfate and evaporate the solvent to obtain a crude product.", "Step 6: Purify the crude product using column chromatography with a mixture of chloroform and methanol as eluent to obtain Ombuoside." ] }

CAS RN

20188-85-6

Product Name

Ombuoside

Molecular Formula

C29H34O16

Molecular Weight

638.6 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C29H34O16/c1-10-19(32)22(35)24(37)28(42-10)41-9-17-20(33)23(36)25(38)29(44-17)45-27-21(34)18-14(31)7-12(39-2)8-16(18)43-26(27)11-4-5-13(30)15(6-11)40-3/h4-8,10,17,19-20,22-25,28-33,35-38H,9H2,1-3H3/t10-,17+,19-,20+,22+,23-,24+,25+,28+,29-/m0/s1

InChI Key

JUIYKRQGQJORHH-BDAFLREQSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O

Other CAS RN

64527-08-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ombuoside
Reactant of Route 2
Ombuoside
Reactant of Route 3
Ombuoside
Reactant of Route 4
Ombuoside
Reactant of Route 5
Ombuoside
Reactant of Route 6
Ombuoside

Q & A

Q1: How does ombuoside exert its neuroprotective effects?

A1: Research suggests that ombuoside protects neuronal cells against damage induced by L-3,4-dihydroxyphenylalanine (L-DOPA), a precursor to dopamine used in Parkinson's disease treatment. It achieves this by:

  • Inhibiting ERK1/2 and JNK1/2 phosphorylation: Ombuoside suppresses the sustained phosphorylation of extracellular signal-regulated kinases (ERK1/2) and c-Jun N-terminal kinases (JNK1/2) induced by L-DOPA. This overactivation of ERK1/2 and JNK1/2 pathways is associated with neuronal cell death. []
  • Reducing caspase-3 expression: Ombuoside partially blocks the increase in cleaved-caspase-3 expression caused by L-DOPA. Caspase-3 is a key executioner caspase involved in apoptosis (programmed cell death). []
  • Restoring superoxide dismutase (SOD) activity: L-DOPA exposure decreases SOD activity, an enzyme crucial for neutralizing harmful superoxide radicals. Ombuoside significantly restores SOD activity, thereby combating oxidative stress. []

Q2: What is the chemical structure of ombuoside?

A2: Ombuoside is a flavonol glycoside with the following characteristics:

  • Spectroscopic data: Structural elucidation of ombuoside relies on spectroscopic techniques like UV, FT-IR, ESI-MS, 1H NMR, and 13C NMR. [, , ]

Q3: How effective is ombuoside as an antioxidant?

A3: Ombuoside demonstrates potent antioxidant activity in vitro:

  • Free radical scavenging: It effectively scavenges 1,1-diphenyl-2-picrylhydrazyl (DPPH) and hydroxyl radicals, indicating its ability to neutralize free radicals. [, ]
  • Cellular protection: Ombuoside protects A549 cells (human lung adenocarcinoma cells) from injury induced by hydrogen peroxide (H2O2), suggesting its ability to mitigate oxidative stress in biological systems. []

Q4: How is ombuoside extracted and purified from natural sources?

A4: Efficient extraction and purification methods are crucial for obtaining high-purity ombuoside:

  • Microwave-assisted extraction (MAE): This method, coupled with high-speed counter-current chromatography (HSCCC), enables rapid and efficient extraction and purification of ombuoside from Gynostemma pentaphyllum. MAE utilizes microwave irradiation to enhance extraction efficiency while HSCCC separates compounds based on their partition coefficients in a two-phase solvent system. []

Q5: What are the potential applications of ombuoside based on its observed activities?

A5: Although further research is needed, ombuoside's observed properties suggest potential applications in:

  • Neuroprotective agent: Its ability to protect against L-DOPA-induced neurotoxicity in PC12 cells indicates potential for further investigation as a therapeutic agent for neurodegenerative diseases like Parkinson’s disease. []
  • Antioxidant supplement: Its strong free radical scavenging and cellular protective effects warrant further investigation into its potential as a dietary supplement for promoting overall health and mitigating oxidative stress-related conditions. [, , ]

Q6: What are the known sources of ombuoside?

A6: Ombuoside has been identified in several plant species, including:

  • Gynostemma pentaphyllum: This plant, commonly known as Jiaogulan, is a rich source of ombuoside. [, , ]
  • Stevia triflora: This species, belonging to the sunflower family, also contains ombuoside. []
  • Lathyrus davidii: Ombuoside was identified as an artifact derived from the methylation of rutin during extraction from this plant. []
  • Dobinea delavayi: This plant species yielded a new flavonoid glycoside named 5'-hydroxyombuoside, alongside ombuoside. []
  • Scutellaria barbata: This plant, commonly known as barbed skullcap, was also found to contain ombuoside. []
  • Polygala inexpectata: This species, a Turkish endemic, has been identified as a source of ombuoside. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.